molecular formula C7H6Br2N2O2 B3065282 2,6-Bis(bromomethyl)-4-nitropyridine CAS No. 358621-46-2

2,6-Bis(bromomethyl)-4-nitropyridine

Cat. No. B3065282
CAS RN: 358621-46-2
M. Wt: 309.94 g/mol
InChI Key: BKPAQJZMCNNKBW-UHFFFAOYSA-N
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Description

“2,6-Bis(bromomethyl)-4-nitropyridine” is a chemical compound with the empirical formula C7H7Br2N . It appears as a white to almost white powder or crystalline substance . This compound has been used in various chemical reactions and syntheses .


Synthesis Analysis

While specific synthesis methods for “2,6-Bis(bromomethyl)-4-nitropyridine” were not found, it has been mentioned in the context of cyclic polymer synthesis . In this process, it was used as a linking agent for the preparation of cyclic polymers .


Molecular Structure Analysis

The molecular structure of “2,6-Bis(bromomethyl)-4-nitropyridine” is characterized by two bromomethyl groups attached to the 2nd and 6th carbon atoms of a pyridine ring . The exact 3D structure could not be found in the available resources.


Chemical Reactions Analysis

“2,6-Bis(bromomethyl)-4-nitropyridine” has been used in the synthesis of dicationic imidazolium-linked cyclophane . It may also be used in the preparation of new pyridine-pyrazole derivatives, large macrocyclic ligands, and small-ring, potentially tridentate Se(2)N(pyridyl)-donor macrocycles .


Physical And Chemical Properties Analysis

“2,6-Bis(bromomethyl)-4-nitropyridine” is a solid at 20°C . It has a melting point range of 85.0 to 89.0°C . The molecular weight of the compound is 264.95 .

Scientific Research Applications

Synthesis and Characterization in Chemistry

2,6-Bis(bromomethyl)-4-nitropyridine and its derivatives are primarily utilized in the synthesis and characterization of various chemical compounds. For example, Wen-long He (2008) synthesized a bifunctional chelate intermediate of time-resolved fluorescence immunoassay, 2,6-bis(3′-bromomethyl-pyrazol-1′-yl)-4-bromopyridine, from a related compound. This compound's structure was determined using techniques like IR, 1H NMR, MS, and elemental analysis, demonstrating the importance of these derivatives in the development of complex chemical entities (He Wen-long, 2008).

Photophysical Applications

P. C. Dhar (2014) explored the photophysical applications of derivatives of 2,2':6',2''-Terpyridine and its metal complexes, which are structurally related to 2,6-Bis(bromomethyl)-4-nitropyridine. These derivatives exhibit properties useful in constructing photochemical molecular devices, photosensitizers, colorimetric and luminescence pH sensors, and biosensors (P. C. Dhar, 2014).

Development of Catalytic and Polymeric Materials

The compound and its related structures have been utilized in the development of catalytic and polymeric materials. M. Heller and U. Schubert (2002) reported the use of bis(5,5-bis(bromomethyl)-2,2':6',2-terpyridine) metal complexes as initiators for the living polymerization of 2-oxazolines and L-lactides, highlighting their potential in controlled polymer synthesis (M. Heller & U. Schubert, 2002).

Crystal Structure Analysis

I. Kulakov and D. M. Turdybekov (2010) focused on the crystal structure analysis of a derivative, 2,6-bis(N-cytisinomethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester, showcasing the compound's utility in understanding molecular structures (I. Kulakov & D. M. Turdybekov, 2010).

Safety and Hazards

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . In case of contact with skin or eyes, it is advised to wash thoroughly with plenty of water .

properties

IUPAC Name

2,6-bis(bromomethyl)-4-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c8-3-5-1-7(11(12)13)2-6(4-9)10-5/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPAQJZMCNNKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CBr)CBr)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579248
Record name 2,6-Bis(bromomethyl)-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(bromomethyl)-4-nitropyridine

CAS RN

358621-46-2
Record name 2,6-Bis(bromomethyl)-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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